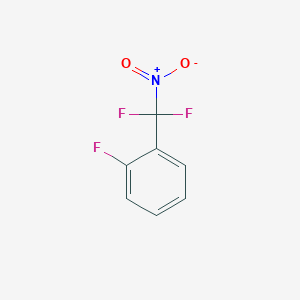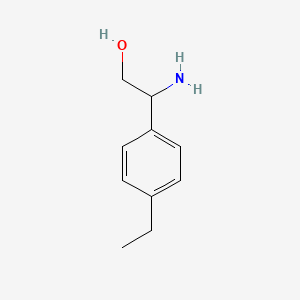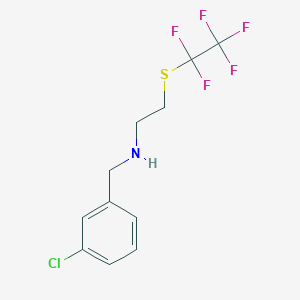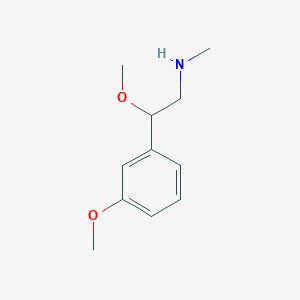
4-Fluoro-3-nitrodifluoromethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-nitrodifluoromethylbenzene: is an organic compound with the molecular formula C7H4F3NO2 It is a derivative of benzene, where the benzene ring is substituted with a fluoro group, a nitro group, and a difluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-nitrodifluoromethylbenzene can be synthesized through several methods. One common method involves the nitration of 4-fluorotoluene followed by difluoromethylation. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The difluoromethylation can be achieved using difluoromethylating agents such as bromodifluoromethane in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-3-nitrodifluoromethylbenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as phenoxide ions to form mononitrodiphenylether.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Phenoxide ions, base such as potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 4-Fluoro-3-aminodifluoromethylbenzene.
Substitution: Mononitrodiphenylether.
Applications De Recherche Scientifique
4-Fluoro-3-nitrodifluoromethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential to form conjugates with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antifungal and antibacterial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-fluoro-3-nitrodifluoromethylbenzene is primarily determined by its functional groups. The nitro group is an electron-withdrawing group, which makes the compound more reactive towards nucleophilic substitution reactions. The fluoro and difluoromethyl groups also influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
4-Fluoronitrobenzene: Similar structure but lacks the difluoromethyl group.
3-Fluoronitrobenzene: Similar structure but with the fluoro and nitro groups in different positions.
4-Nitrodifluoromethylbenzene: Similar structure but lacks the fluoro group.
Uniqueness: 4-Fluoro-3-nitrodifluoromethylbenzene is unique due to the presence of both a fluoro group and a difluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming diverse chemical derivatives. The presence of the nitro group further enhances its utility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H4F3NO2 |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
1-[difluoro(nitro)methyl]-2-fluorobenzene |
InChI |
InChI=1S/C7H4F3NO2/c8-6-4-2-1-3-5(6)7(9,10)11(12)13/h1-4H |
Clé InChI |
CHNLAIVQHPLILD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C([N+](=O)[O-])(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12113607.png)




![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)

![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)

![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)

